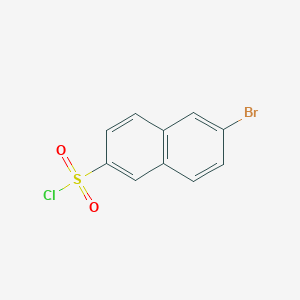

![molecular formula C7H11BF3K B2933971 Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide CAS No. 2542181-77-9](/img/structure/B2933971.png)

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

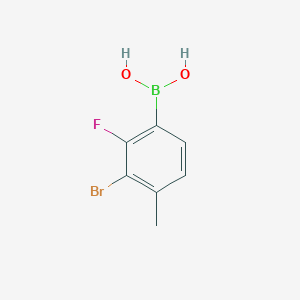

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide is a chemical compound with the molecular formula C7H11BF3K . It is listed under CAS No. 2542181-77-9.

Molecular Structure Analysis

The molecular weight of this compound is 202.07 g/mol . The IUPAC name is potassium;1-bicyclo [4.1.0]heptanyl (trifluoro)boranuide . The InChIKey is KODBOAKYODOMIT-UHFFFAOYSA-N .Applications De Recherche Scientifique

Bicyclic Germyl Radical Studies

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide, while not directly mentioned, relates to studies involving structurally similar bicyclic compounds. Research by Ishida et al. (2004) on the oxidation reaction of a potassium compound with tris(pentafluorophenyl)borane led to the formation of a stable bicyclic germyl radical. This study, pivotal for understanding the stability and reactivity of germyl radicals with a bicyclo[4.1.0]hept-3-ene skeleton, employed methods like X-ray crystallography and ESR spectroscopy to characterize the radical center (Ishida, Sekiguchi, Kobayashi, Nagase, 2004).

Antibiotic Stability Research

The stability of potassium salts in pharmaceutical compounds was examined in a study on potassium clavulanate by Fujii et al. (2010). They highlighted the chemical instability of this β-lactam antibiotic, particularly its tendency to hydrolyse, even in a solid state. Through X-ray analysis, the study detailed the arrangement of potassium cations and their interaction with carboxylate and hydroxy groups, offering insights into the structural stability of potassium-based pharmaceuticals (Fujii, Toyota, Sekine, Uekusa, Nugrahani, Asyarie, Soewandhi, Ibrahim, 2010).

Borylation Reactions and Arylborates Synthesis

A significant advancement in the field of organoboron chemistry was reported by Landmann et al. (2017), where the potassium salt of the boron-centred nucleophile B(CN)32- reacted with perfluorinated arenes. This research resulted in the formation of new stable tricyano(aryl)borates, broadening the utility of potassium compounds in synthesizing organoboron reagents for various organic transformations (Landmann, Hennig, Ignat’ev, Finze, 2017).

Propriétés

IUPAC Name |

potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BF3.K/c9-8(10,11)7-4-2-1-3-6(7)5-7;/h6H,1-5H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODBOAKYODOMIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C12CCCCC1C2)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BF3K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)

![N'-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2933894.png)

![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2933900.png)

![(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2933902.png)

![2-[2-(3-Chlorophenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2933909.png)